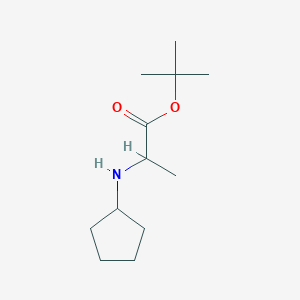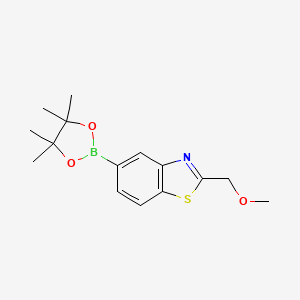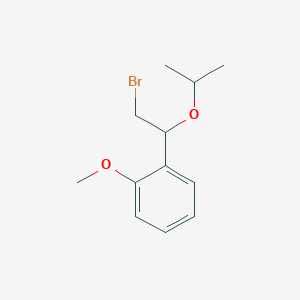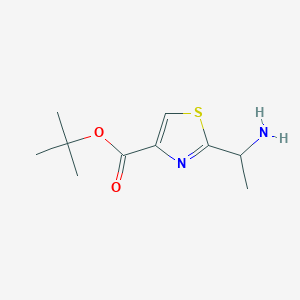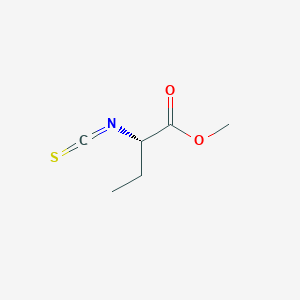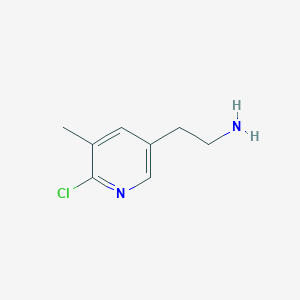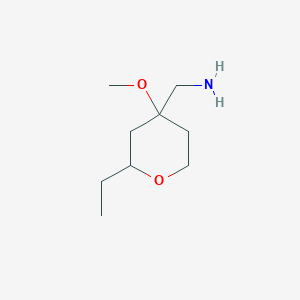
(2-Ethyl-4-methoxytetrahydro-2h-pyran-4-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Ethyl-4-methoxytetrahydro-2H-pyran-4-yl)methanamine: is an organic compound with the molecular formula C9H19NO2 It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-4-methoxytetrahydro-2H-pyran-4-yl)methanamine typically involves the following steps:
Formation of the Tetrahydropyran Ring: The initial step involves the formation of the tetrahydropyran ring. This can be achieved through the cyclization of a suitable precursor, such as a diol or an epoxide, in the presence of an acid catalyst.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the tetrahydropyran ring.
Ethylation: The ethyl group is introduced through an alkylation reaction, typically using an ethyl halide in the presence of a base.
Amination: The final step involves the introduction of the methanamine group. This can be achieved through a reductive amination reaction, where an amine reacts with an aldehyde or ketone in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow reactors and the use of catalysts to enhance reaction efficiency.
化学反応の分析
Types of Reactions
Oxidation: (2-Ethyl-4-methoxytetrahydro-2H-pyran-4-yl)methanamine can undergo oxidation reactions, where the amine group is oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agent and conditions used.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or ethyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.
Major Products
Oxidation: Imines, nitriles
Reduction: Secondary or tertiary amines
Substitution: Various substituted derivatives
科学的研究の応用
(2-Ethyl-4-methoxytetrahydro-2H-pyran-4-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2-Ethyl-4-methoxytetrahydro-2H-pyran-4-yl)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (4-Methoxytetrahydro-2H-pyran-4-yl)methanamine
- (4-[(Methylamino)methyl]tetrahydro-2H-pyran-4-yl)methanol
Uniqueness
(2-Ethyl-4-methoxytetrahydro-2H-pyran-4-yl)methanamine is unique due to the presence of both an ethyl and a methoxy group on the tetrahydropyran ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.
特性
分子式 |
C9H19NO2 |
|---|---|
分子量 |
173.25 g/mol |
IUPAC名 |
(2-ethyl-4-methoxyoxan-4-yl)methanamine |
InChI |
InChI=1S/C9H19NO2/c1-3-8-6-9(7-10,11-2)4-5-12-8/h8H,3-7,10H2,1-2H3 |
InChIキー |
IVOVYPBLOUWUMC-UHFFFAOYSA-N |
正規SMILES |
CCC1CC(CCO1)(CN)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


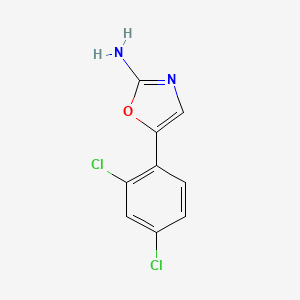
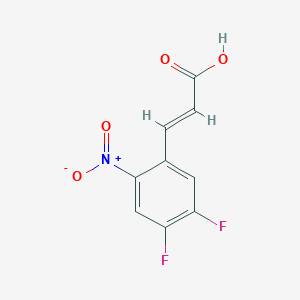
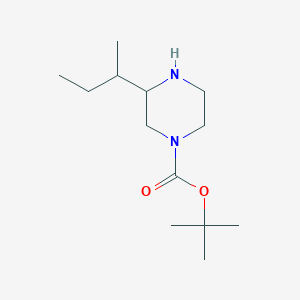
![3-(1H-Pyrazolo[4,3-b]pyridin-1-yl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13539976.png)
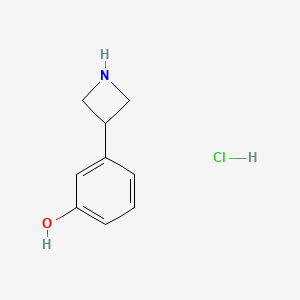
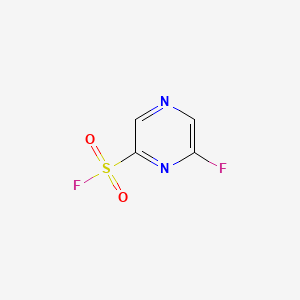

![(3S,3aS,6aS)-5-(tert-Butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B13539987.png)
